
Estrogen receptor |A antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The estrogen receptor is a group of proteins found inside cells that are activated by the hormone estrogen (17β-estradiol). There are two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are involved in various physiological processes, including reproductive functions, bone health, cardiovascular health, and brain functions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of estrogen receptors typically involves recombinant DNA technology. The genes encoding estrogen receptor alpha and estrogen receptor beta are cloned into expression vectors, which are then introduced into host cells (such as bacteria, yeast, or mammalian cells) to produce the receptors. The receptors are then purified using techniques such as affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of estrogen receptors involves large-scale fermentation processes using genetically engineered microorganisms. The receptors are harvested from the culture medium and purified through a series of chromatographic steps to achieve the desired purity and activity .
化学反応の分析
Types of Reactions
Estrogen receptors undergo various types of chemical reactions, including ligand binding, phosphorylation, and dimerization. These reactions are crucial for the receptor’s activation and function .
Common Reagents and Conditions
Ligand Binding: Estrogen receptors bind to estrogenic compounds such as 17β-estradiol.
Phosphorylation: Estrogen receptors can be phosphorylated by kinases, which modulate their activity and stability.
Major Products Formed
The major products formed from these reactions include the estrogen receptor-ligand complex, phosphorylated estrogen receptors, and estrogen receptor dimers bound to DNA .
科学的研究の応用
Estrogen receptors have a wide range of scientific research applications:
作用機序
The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways:
Genomic Pathway: Estrogen binds to the estrogen receptor in the nucleus, causing the receptor to dimerize and bind to estrogen response elements (EREs) in the DNA.
Non-Genomic Pathway: Estrogen receptors located on the cell membrane can activate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
類似化合物との比較
Estrogen receptors are similar to other steroid hormone receptors, such as androgen receptors and progesterone receptors. they have unique ligand-binding domains and specific DNA-binding sequences (EREs) that distinguish them from other receptors .
Similar Compounds
Androgen Receptors: Bind to androgens such as testosterone and regulate male reproductive functions.
Progesterone Receptors: Bind to progesterone and are involved in female reproductive processes such as pregnancy and menstrual cycle regulation.
Estrogen receptors are unique in their ability to mediate the effects of estrogens on a wide range of tissues and physiological processes, making them critical targets for therapeutic interventions .
特性
分子式 |
C23H26N2O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
methyl 2-amino-7-hydroxy-4-[4-(2-morpholin-4-ylethoxy)phenyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-28-23(27)21-20(18-7-4-16(26)14-19(18)31-22(21)24)15-2-5-17(6-3-15)30-13-10-25-8-11-29-12-9-25/h2-7,14,20,26H,8-13,24H2,1H3 |
InChIキー |
LGKRRXWJWOLXAM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCOCC4)C=CC(=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



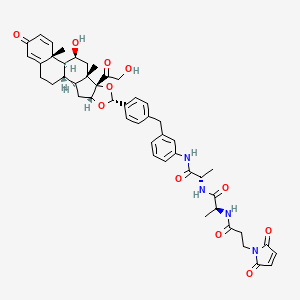
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
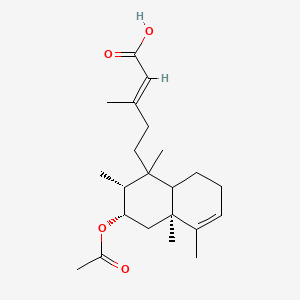

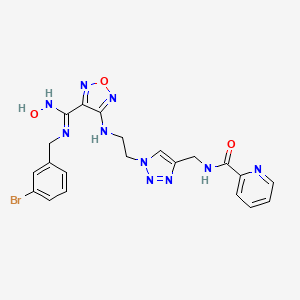
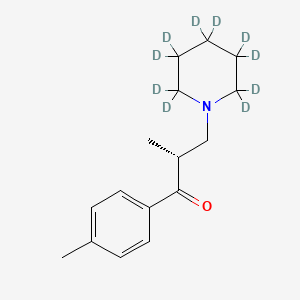
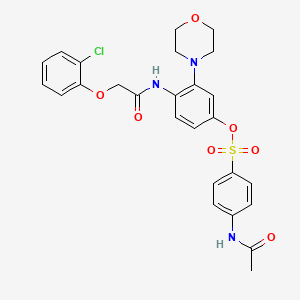
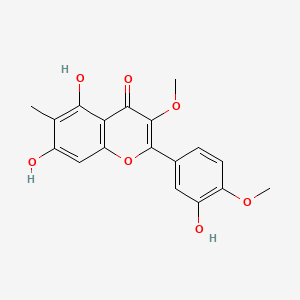
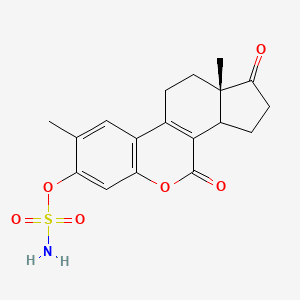


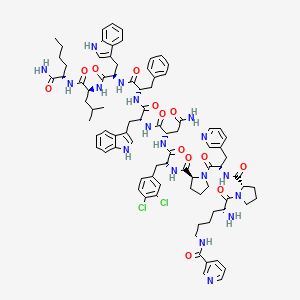
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)
